
2-Oxononan-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxononanamide is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of nonanoic acid, where the terminal carboxylic acid group is replaced by an amide group, and the carbon adjacent to the amide nitrogen is oxidized to a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Oxononanamide can be synthesized through several methods. One common approach involves the oxidation of nonanamide using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the ketone group.
Another method involves the direct amidation of 2-oxononanoic acid with ammonia or an amine under dehydrating conditions. This reaction can be catalyzed by agents such as carbodiimides or using microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-oxononanamide may involve the continuous flow oxidation of nonanamide using supported metal catalysts. This method allows for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxononanamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield nonanamide.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-oxononanoic acid.
Reduction: Nonanamide.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Oxononanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-oxononanamide exerts its effects involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The amide group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Oxononanamide can be compared with other similar compounds such as:
Nonanamide: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Oxononanoic Acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties and reactivity.
2-Oxooctanamide:
The uniqueness of 2-oxononanamide lies in its combination of a ketone and an amide group, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
85866-13-3 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-oxononanamide |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(11)9(10)12/h2-7H2,1H3,(H2,10,12) |
Clave InChI |
GGPGBWZFDWFGBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



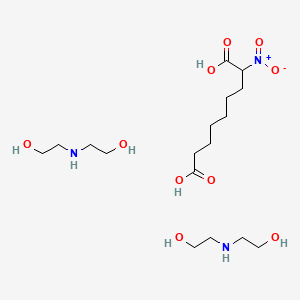
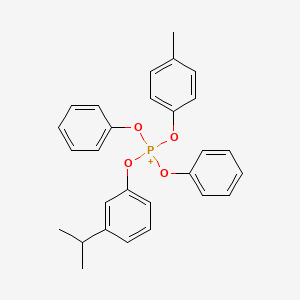
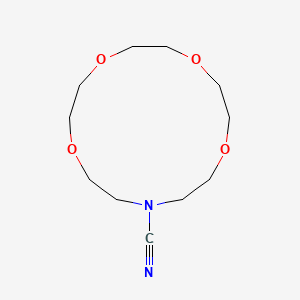

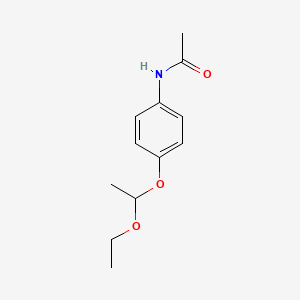

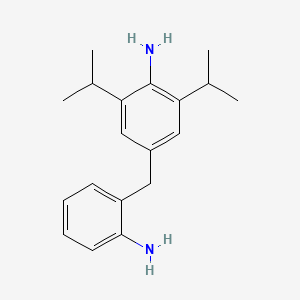

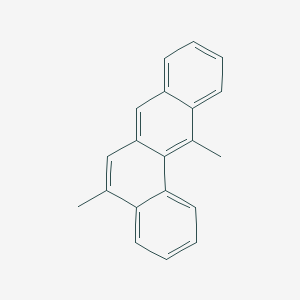
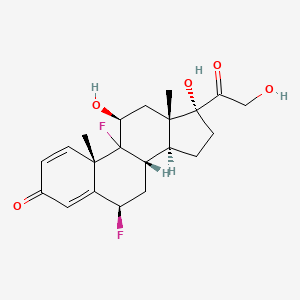
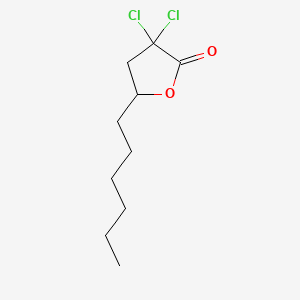
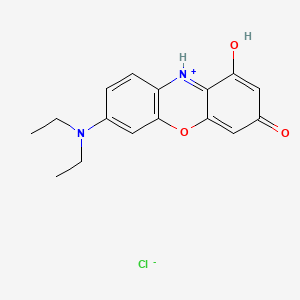
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
